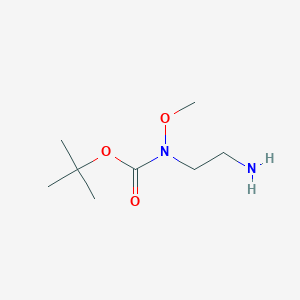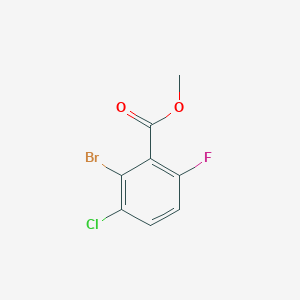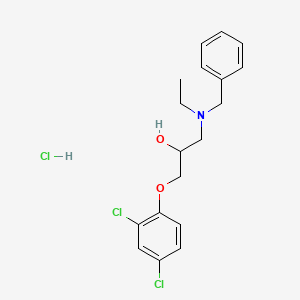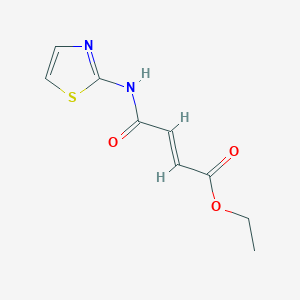
tert-butyl N-(2-aminoethyl)-N-methoxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate: is a chemical compound with the molecular formula C8H18N2O2. It is a derivative of ethylenediamine, where one of the amine groups is protected by a tert-butyl carbamate group. This compound is often used in organic synthesis as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-methoxycarbamate typically involves the reaction of ethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbamates or reduced to yield amines.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form ethylenediamine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Oxidized carbamates.
Reduction: Amines.
Hydrolysis: Ethylenediamine and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups without interference from the protected amine.
Biology: In biological research, this compound is used to modify peptides and proteins, enhancing their stability and solubility. It is also employed in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require selective protection of amine groups during their synthesis.
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where it acts as a cross-linking agent to improve material properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-methoxycarbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl carbamate group is stable under a variety of conditions but can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
tert-Butyl N-(2-mercaptoethyl)carbamate: Similar in structure but contains a thiol group instead of an amine.
N-Boc-ethylenediamine: Another derivative of ethylenediamine with a tert-butyl carbamate protecting group.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Contains a methyl group instead of a methoxy group.
Uniqueness: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate is unique due to its methoxy group, which provides different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVRDVMDRPZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780612-95-4 |
Source


|
| Record name | tert-butyl N-(2-aminoethyl)-N-methoxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)
![1-(3-methylbenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2722033.png)
![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)





![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)


